

comparative study of different synthetic routes to 2-Oxocycloheptane-1-carbaldehyde

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Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

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A Comparative Guide to the Synthetic Routes of 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

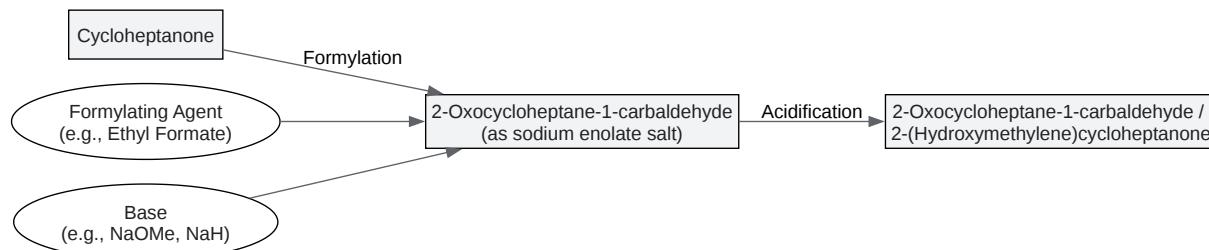
This guide provides a comparative analysis of two primary synthetic routes for the preparation of **2-Oxocycloheptane-1-carbaldehyde**, a valuable intermediate in organic synthesis. The comparison is based on established laboratory procedures for analogous compounds, offering insights into reaction conditions, reagents, and potential yields.

At a Glance: Comparison of Synthetic Routes

Parameter	Route 1: Claisen Condensation with Sodium Methoxide	Route 2: Formylation using Sodium Hydride
Starting Material	Cycloheptanone	Cycloheptanone
Formylating Agent	Ethyl formate	Ethyl formate
Base	Sodium methoxide	Sodium hydride (60% in paraffin oil)
Solvent	Anhydrous ether	Tetrahydrofuran (THF)
Reaction Temperature	0°C to room temperature	10-20°C to room temperature
Reaction Time	~13 hours	Overnight
Work-up	Filtration of the sodium salt, followed by acidification	Filtration of the sodium salt
Reported Yield	80-85% (for the analogous 2- formyl-6-methylcyclohexanone sodium salt)	100% (for the analogous 2- hydroxymethylene- cyclohexanone sodium salt)

Synthetic Pathway Overview

The synthesis of **2-Oxocycloheptane-1-carbaldehyde** is most commonly achieved through the formylation of cycloheptanone. This reaction is a base-catalyzed Claisen-type condensation where a formyl group is introduced at the α -position to the carbonyl group of the cyclic ketone. The product, which is a β -ketoaldehyde, exists in equilibrium with its more stable enol tautomer, 2-(hydroxymethylene)cycloheptanone.



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Caption: General reaction scheme for the formylation of cycloheptanone.

Route 1: Claisen Condensation with Sodium Methoxide

This classic method utilizes sodium methoxide as the base to deprotonate cycloheptanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate.

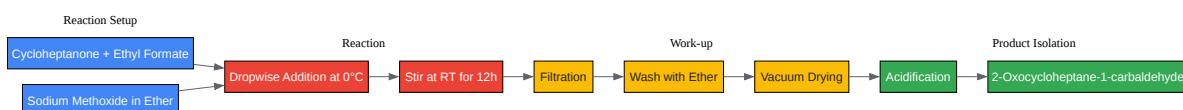
Experimental Protocol

Materials:

- Cycloheptanone
- Sodium methoxide
- Ethyl formate
- Anhydrous ether
- Dilute hydrochloric acid (for work-up)

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, a suspension of sodium methoxide in anhydrous ether is prepared and cooled in an ice bath.
- A solution of cycloheptanone and ethyl formate in anhydrous ether is added dropwise to the stirred suspension.
- After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for approximately 12 hours.
- The resulting thick suspension containing the sodium salt of 2-formylcycloheptanone is filtered by suction, and the filter cake is washed with anhydrous ether. Care should be taken to protect the salt from atmospheric moisture.
- The solid sodium salt is then dried under vacuum.
- To obtain the final product, the sodium salt is dissolved in water and acidified with dilute hydrochloric acid, leading to the precipitation of **2-Oxocycloheptane-1-carbaldehyde**.



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Caption: Workflow for Route 1: Claisen Condensation.

Route 2: Formylation using Sodium Hydride

This route employs sodium hydride, a stronger, non-alkoxide base, which can lead to a more complete and cleaner reaction by avoiding potential side reactions associated with alkoxide bases.

Experimental Protocol

Materials:

- Cycloheptanone
- Sodium hydride (60% dispersion in paraffin oil)
- Ethyl formate
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a solution of cycloheptanone in anhydrous THF, ethyl formate is added.
- The mixture is cooled to 10-20°C.
- Sodium hydride (60% in paraffin oil) is added portion-wise to the stirred solution, maintaining the temperature between 10-20°C.
- After the addition is complete, the reaction mixture is stirred overnight at room temperature.
- Upon completion of the reaction, the resulting precipitate (the sodium salt of the product) is filtered and washed with dry THF.
- The solid is then dried under vacuum to yield the sodium salt of 2-(hydroxymethylene)cycloheptanone.



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